Phenol, 4-chloro-2-methyl-, acetate Phenol, 4-chloro-2-methyl-, acetate
Brand Name: Vulcanchem
CAS No.: 6341-99-7
VCID: VC18424307
InChI: InChI=1S/C9H9ClO2/c1-6-5-8(10)3-4-9(6)12-7(2)11/h3-5H,1-2H3
SMILES:
Molecular Formula: C9H9ClO2
Molecular Weight: 184.62 g/mol

Phenol, 4-chloro-2-methyl-, acetate

CAS No.: 6341-99-7

Cat. No.: VC18424307

Molecular Formula: C9H9ClO2

Molecular Weight: 184.62 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 4-chloro-2-methyl-, acetate - 6341-99-7

Specification

CAS No. 6341-99-7
Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
IUPAC Name (4-chloro-2-methylphenyl) acetate
Standard InChI InChI=1S/C9H9ClO2/c1-6-5-8(10)3-4-9(6)12-7(2)11/h3-5H,1-2H3
Standard InChI Key LDHGGZYSEHRTGK-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)Cl)OC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Phenol, 4-chloro-2-methyl-, acetate consists of a chlorinated methylphenol core acetylated at the hydroxyl group. Key structural features include:

  • Chlorine substituent at the para position of the aromatic ring.

  • Methyl group at the ortho position relative to the hydroxyl group.

  • Acetate ester functional group replacing the phenolic hydrogen.

The IUPAC name, (4-chloro-2-methylphenyl) acetate, reflects this arrangement. The canonical SMILES string CC1=C(C=CC(=C1)Cl)OC(=O)C and InChIKey LDHGGZYSEHRTGK-UHFFFAOYSA-N provide unambiguous representations of its structure.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₉ClO₂
Molecular Weight184.62 g/mol
CAS Registry Number6341-99-7
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely low in water

Synthesis and Reaction Mechanisms

Esterification of 4-Chloro-2-Methylphenol

The primary synthetic route involves the acid-catalyzed esterification of 4-chloro-2-methylphenol with acetic anhydride:

4-Chloro-2-methylphenol + Acetic anhydrideH2SO4Phenol, 4-chloro-2-methyl-, acetate + Acetic acid\text{4-Chloro-2-methylphenol + Acetic anhydride} \xrightarrow{\text{H}_2\text{SO}_4} \text{Phenol, 4-chloro-2-methyl-, acetate + Acetic acid}

Reaction Conditions:

  • Catalyst: Concentrated sulfuric acid (0.5–1% w/w).

  • Temperature: 80–100°C under reflux.

  • Duration: 2–4 hours.

The reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of acetic anhydride. The sulfuric acid protonates the carbonyl oxygen, enhancing electrophilicity.

Table 2: Optimized Synthesis Parameters

ParameterOptimal RangeSource
Catalyst Concentration0.5–1% H₂SO₄
Temperature80–100°C
Molar Ratio (Phenol:Anhydride)1:1.2
Yield~75–85% (estimated)
PrecautionGuidanceSource
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
VentilationUse fume hoods
StorageCool, dry, inert atmosphere

Future Research Directions

Application-Driven Studies

  • Antimicrobial screening: Evaluate efficacy against resistant bacterial strains.

  • Herbicide adjuvants: Assess synergy with commercial agrochemicals.

Environmental Impact

  • Biodegradation studies: Monitor persistence in soil and water systems .

  • Toxicity assays: Establish LC₅₀ values for aquatic organisms .

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